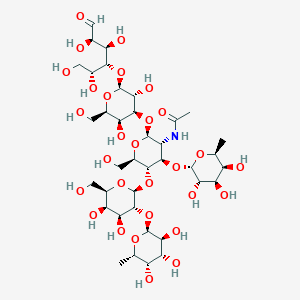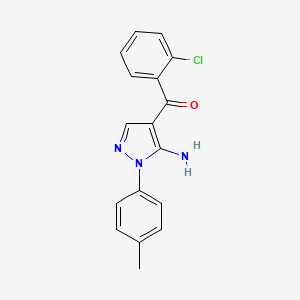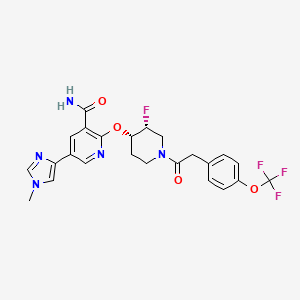![molecular formula C25H20Cl2N2O5 B12047097 [4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate CAS No. 477729-10-5](/img/structure/B12047097.png)
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[[2-(2,4-diclorofenoxi)acetil]hidrazinilideno]metil]-2-metoxifenil] (E)-3-fenilprop-2-enoato es un compuesto orgánico complejo que presenta una combinación de grupos fenoxi, hidrazinilideno, metoxí y fenilprop-2-enoato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [4-[(E)-[[2-(2,4-diclorofenoxi)acetil]hidrazinilideno]metil]-2-metoxifenil] (E)-3-fenilprop-2-enoato implica múltiples pasos:
Preparación de ácido 2,4-diclorofenoxiacético: Esto se puede lograr agregando ácido cloroacético a una solución de hidróxido de sodio, seguido de la adición de fenol y ajustando el pH a 11 con bicarbonato de sodio.
Formación del intermedio hidrazinilideno: El ácido 2,4-diclorofenoxiacético se hace reaccionar con hidracina para formar el intermedio hidrazinilideno.
Acoplamiento con 2-metoxibenzaldehído: El intermedio hidrazinilideno se acopla luego con 2-metoxibenzaldehído en condiciones ácidas para formar el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores, control preciso de las condiciones de reacción y pasos de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxí y fenilprop-2-enoato.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo hidrazinilideno, convirtiéndolo en un derivado de hidracina.
Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente en los grupos fenoxi y metoxí.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.
Sustitución: Los agentes halogenantes como el cloro o el bromo se pueden utilizar para reacciones de sustitución.
Principales Productos Formados
Oxidación: Los productos incluyen ácidos carboxílicos y cetonas.
Reducción: Los productos incluyen derivados de hidracina.
Sustitución: Los productos incluyen derivados halogenados.
Aplicaciones Científicas De Investigación
Química
El compuesto se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de moléculas complejas.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como sonda bioquímica debido a su estructura única.
Medicina
El compuesto se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria
En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción de [4-[(E)-[[2-(2,4-diclorofenoxi)acetil]hidrazinilideno]metil]-2-metoxifenil] (E)-3-fenilprop-2-enoato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías involucradas incluyen la inhibición de enzimas específicas y la modulación de las vías de transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2,4-diclorofenoxiacético: Un compuesto más simple con propiedades herbicidas.
Derivados hidrazinilideno: Compuestos con grupos hidrazinilideno similares, pero diferentes sustituyentes.
Derivados de metoxibenzaldehído: Compuestos con grupos metoxibenzaldehído similares, pero diferentes grupos funcionales.
Singularidad
La singularidad de [4-[(E)-[[2-(2,4-diclorofenoxi)acetil]hidrazinilideno]metil]-2-metoxifenil] (E)-3-fenilprop-2-enoato reside en su combinación de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
477729-10-5 |
|---|---|
Fórmula molecular |
C25H20Cl2N2O5 |
Peso molecular |
499.3 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-32-23-13-18(7-10-22(23)34-25(31)12-8-17-5-3-2-4-6-17)15-28-29-24(30)16-33-21-11-9-19(26)14-20(21)27/h2-15H,16H2,1H3,(H,29,30)/b12-8+,28-15+ |
Clave InChI |
YYWYUJQMEOHCCU-QSYKBLARSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)
![2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine](/img/structure/B12047026.png)
![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)

![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)

![1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)


![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)

